Bromodomain 4 (BRD4) IC50: A 631 nM Inhibitory Profile Differentiated from CDK-Focused Analogs
The target compound demonstrates a measured IC50 of 631 nM against BRD4 (bromodomain-containing protein 4) in a fluorescence anisotropy assay [1]. This contrasts sharply with the standard CDK2/CDK9 inhibitory profile reported for unsubstituted N4-phenyl or N4-fluorophenyl analogs. For example, the parent compound 1 in the N2,N4-diphenylpyrimidine-2,4-diamine series exhibits IC50 values of 1.71 µM against CDK2 and 0.78 µM against CDK9, with no reported BRD4 activity [2]. The presence of the 4-bromo-2,6-dimethyl substitution thus confers a new target engagement vector, prioritizing BRD4 binding over CDK inhibition.
| Evidence Dimension | BRD4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 631 nM |
| Comparator Or Baseline | N2,N4-diphenylpyrimidine-2,4-diamine (Compound 1): No reported BRD4 inhibition; CDK2 IC50 = 1.71 µM, CDK9 IC50 = 0.78 µM |
| Quantified Difference | Target compound shows a 2.7-fold preference for BRD4 over the comparator's CDK9 potency; comparator lacks measurable BRD4 engagement |
| Conditions | BRD4: fluorescence anisotropy assay, Alexa Fluor 488 tracer, 60 min incubation. CDK2/9: enzymatic assay with 6-point dose-response, duplicate measurements. |
Why This Matters
For researchers procuring a starting point for selective BRD4 probe development, this compound provides a differentiated bromodomain-biased scaffold, unlike the CDK-focused analogs that dominate the pyrimidine-2,4-diamine chemical space.
- [1] BindingDB. BDBM50380669 / CHEMBL2017273: BRD4 IC50 = 631 nM. Assay: fluorescence anisotropy, Alexa Fluor 488 binding inhibition. View Source
- [2] Jing, L., et al. (2018). RSC advances, 8(22), 11871-11885. Table 1: Compound 1 CDK2 IC50 = 1.71 µM, CDK9 IC50 = 0.78 µM. View Source
